molecular formula C17H24O2 B8758178 (-)-Menthyl benzoate CAS No. 38649-18-2

(-)-Menthyl benzoate

Cat. No.: B8758178
CAS No.: 38649-18-2
M. Wt: 260.4 g/mol
InChI Key: TTYVYRHNIVBWCB-VNQPRFMTSA-N
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Description

(-)-Menthyl benzoate is an organic compound that belongs to the ester family. It is formed by the esterification of (-)-menthol, a naturally occurring terpene alcohol, and benzoic acid. This compound is known for its pleasant minty aroma and is used in various applications, including fragrances and flavorings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-menthyl benzoate typically involves the esterification of (-)-menthol with benzoic acid. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid. The reaction can be represented as follows:

(-)-Menthol+Benzoic AcidAcid Catalyst(-)-Menthyl Benzoate+Water\text{(-)-Menthol} + \text{Benzoic Acid} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} (-)-Menthol+Benzoic AcidAcid Catalyst​(-)-Menthyl Benzoate+Water

The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. Additionally, solid acid catalysts, such as zeolites, can be used to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

(-)-Menthyl benzoate undergoes several types of chemical reactions, including hydrolysis, reduction, and substitution.

    Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back to (-)-menthol and benzoic acid.

    Reduction: Reduction of this compound can lead to the formation of (-)-menthyl alcohol and benzyl alcohol.

    Substitution: The ester group in this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

    Hydrolysis: (-)-Menthol and benzoic acid.

    Reduction: (-)-Menthyl alcohol and benzyl alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

(-)-Menthyl benzoate has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

    Chemistry: Used as a reagent in organic synthesis to introduce the (-)-menthyl group into various molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in topical formulations due to its pleasant aroma and cooling effect.

    Industry: Utilized in the fragrance and flavor industry to impart a minty aroma to products such as perfumes, soaps, and food items.

Mechanism of Action

The mechanism of action of (-)-menthyl benzoate primarily involves its interaction with sensory receptors. The compound’s minty aroma and cooling effect are due to its ability to activate the transient receptor potential cation channel subfamily M member 8 (TRPM8) receptors, which are responsible for the sensation of cold. This activation leads to a cooling sensation on the skin and mucous membranes.

Comparison with Similar Compounds

(-)-Menthyl benzoate can be compared with other similar compounds, such as methyl benzoate, ethyl benzoate, and benzyl benzoate.

    Methyl Benzoate: Has a fruity aroma and is used in perfumes and as a solvent.

    Ethyl Benzoate: Also has a fruity aroma and is used in flavorings and fragrances.

    Benzyl Benzoate: Used as a topical treatment for scabies and lice due to its antiparasitic properties.

Uniqueness

This compound is unique due to its minty aroma and cooling effect, which are not present in the other benzoate esters. This makes it particularly valuable in applications where a refreshing and cooling sensation is desired.

Properties

CAS No.

38649-18-2

Molecular Formula

C17H24O2

Molecular Weight

260.4 g/mol

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] benzoate

InChI

InChI=1S/C17H24O2/c1-12(2)15-10-9-13(3)11-16(15)19-17(18)14-7-5-4-6-8-14/h4-8,12-13,15-16H,9-11H2,1-3H3/t13-,15+,16-/m1/s1

InChI Key

TTYVYRHNIVBWCB-VNQPRFMTSA-N

SMILES

CC1CCC(C(C1)OC(=O)C2=CC=CC=C2)C(C)C

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C2=CC=CC=C2)C(C)C

Canonical SMILES

CC1CCC(C(C1)OC(=O)C2=CC=CC=C2)C(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-menthol (1 gram) in benzoyl chloride (1 ml) was stirred at room temperature for 72 hours. This solution yielded menthyl benzoate of 89.5% purity. Further purification of this product through column chromatography resulted to increase in purity level to at least 98.8%. This fraction yielded colourless crystals and confirmed for purity by 1HNMR, 13CNMR, IR and Mass spectra.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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